tert-Butyl 3-cyano-5-isopropylbenzylcarbamate
Overview
Description
tert-Butyl 3-cyano-5-isopropylbenzylcarbamate is a chemical compound with a unique structure that includes a tert-butyl group, a cyano group, and an isopropylbenzylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-cyano-5-isopropylbenzylcarbamate typically involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This reaction proceeds smoothly with Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation occurring in one pot . Another method involves the use of tert-butyl isocyanate, which reacts with various substrates to form the desired carbamate .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-cyano-5-isopropylbenzylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection of the tert-butyl group , and various oxidizing and reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to amines or other reduced forms.
Scientific Research Applications
tert-Butyl 3-cyano-5-isopropylbenzylcarbamate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of polymers, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 3-cyano-5-isopropylbenzylcarbamate exerts its effects involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s reactivity and stability, while the cyano group can participate in various chemical transformations. The isopropylbenzylcarbamate moiety can interact with enzymes and other proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl isocyanate: Shares the tert-butyl group and is used in similar chemical reactions.
tert-Butyl carbamate: Another compound with a tert-butyl group, used as a protecting group for amines.
Uniqueness
tert-Butyl 3-cyano-5-isopropylbenzylcarbamate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity patterns. This makes it particularly valuable in synthetic chemistry and various research applications.
Properties
IUPAC Name |
tert-butyl N-[(3-cyano-5-propan-2-ylphenyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11(2)14-7-12(9-17)6-13(8-14)10-18-15(19)20-16(3,4)5/h6-8,11H,10H2,1-5H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCYRLZNISOVJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C#N)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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